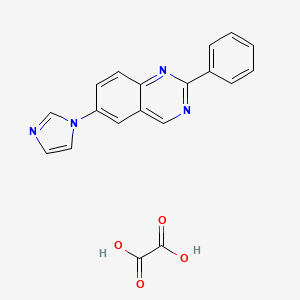
6-(1H-imidazol-1-yl)-2-phenylquinazoline oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-imidazol-1-yl)-2-phenylquinazoline oxalate is a heterocyclic compound that features an imidazole ring fused to a quinazoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The presence of both imidazole and quinazoline moieties in its structure suggests that it may exhibit a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-2-phenylquinazoline oxalate typically involves multi-step organic reactions. One common method involves the condensation of 2-phenylquinazoline with an imidazole derivative under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as methanol or ethanol are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-imidazol-1-yl)-2-phenylquinazoline oxalate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 6-(1H-imidazol-1-yl)-2-phenylquinazoline oxalate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The quinazoline moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of cell proliferation, reduction of inflammation, and antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazoline: Lacks the imidazole ring but shares the quinazoline structure.
1H-Imidazole: Contains the imidazole ring but lacks the quinazoline moiety.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains two imidazole rings and a pyridine ring, showing different coordination properties.
Uniqueness
6-(1H-imidazol-1-yl)-2-phenylquinazoline oxalate is unique due to the combination of imidazole and quinazoline moieties in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in medicinal chemistry and pharmacology .
Propriétés
Formule moléculaire |
C19H14N4O4 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
6-imidazol-1-yl-2-phenylquinazoline;oxalic acid |
InChI |
InChI=1S/C17H12N4.C2H2O4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21;3-1(4)2(5)6/h1-12H;(H,3,4)(H,5,6) |
Clé InChI |
MUGWMPDUWFYVOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















